5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13865347
InChI: InChI=1S/C12H8ClN3/c13-11-6-7-16-12(15-11)10(8-14-16)9-4-2-1-3-5-9/h1-8H
SMILES: C1=CC=C(C=C1)C2=C3N=C(C=CN3N=C2)Cl
Molecular Formula: C12H8ClN3
Molecular Weight: 229.66 g/mol

5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC13865347

Molecular Formula: C12H8ClN3

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C12H8ClN3
Molecular Weight 229.66 g/mol
IUPAC Name 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C12H8ClN3/c13-11-6-7-16-12(15-11)10(8-14-16)9-4-2-1-3-5-9/h1-8H
Standard InChI Key PWMAELDIAWYAQS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C3N=C(C=CN3N=C2)Cl
Canonical SMILES C1=CC=C(C=C1)C2=C3N=C(C=CN3N=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a pyrazolo[1,5-a]pyrimidine core substituted with chlorine at position 5 and a phenyl group at position 3 (Figure 1). Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₂H₈ClN₃
Molecular Weight229.67 g/mol
CAS Number1956386-12-1
logP~3.1 (predicted)
SolubilityLow aqueous solubility
Hydrogen Bond Acceptors3
Polar Surface Area~40 Ų

The chlorine atom enhances electrophilicity, while the phenyl group contributes to π-π stacking interactions in kinase binding pockets .

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine typically involves a multi-step process:

  • Cyclization: Aryl-substituted acetonitrile reacts with N,N-dimethylformamide dimethyl acetal to form 3-(dimethylamino)-2-(phenyl)acrylonitrile .

  • Hydrazine Treatment: Reaction with hydrazine in ethanol yields 4-phenyl-1H-pyrazol-5-amine .

  • Pyrimidine Ring Formation: Cyclization with N-methyl uracil under basic conditions produces 3-phenylpyrazolo[1,5-a]pyrimidinone .

  • Chlorination: Treatment with POCl₃ replaces the hydroxyl group with chlorine, yielding the final product .

Alternative methods utilize calcium carbide as an alkyne source for one-pot syntheses, improving efficiency .

Derivative Synthesis

Modifications at positions 3 and 5 are critical for optimizing activity:

  • 5-Position: Amination with trans-4-aminocyclohexanol enhances Pim-1 inhibition (IC₅₀ = 27 nM) .

  • 3-Position: Electron-withdrawing groups (e.g., -CF₃, -Cl) improve potency compared to -OCF₃ .

Biological Activity and Mechanism

Kinase Inhibition Profile

The compound exhibits dual inhibition of Pim-1 and Flt-3 kinases:

KinaseIC₅₀ (nM)Selectivity (S(50))
Pim-127–450.14
Flt-354–405

Selectivity profiling against 119 kinases revealed >95% inhibition only for Pim-1 and TRKC, underscoring its specificity .

Cellular Effects

  • BAD Phosphorylation Inhibition: Reduces BAD phosphorylation at Ser112 (EC₅₀ = 0.5–1 μM), inducing apoptosis in cancer cells .

  • Clonogenic Survival Suppression: Inhibits 2D colony formation at submicromolar concentrations, mimicking Pim-1 knockdown effects .

Structure-Activity Relationships (SAR)

Key SAR insights include:

  • 5-Position Dominance: The 5-substituent contributes ~100-fold potency increase vs. 3-substituents (10-fold) .

  • Linker Length: Shortening the 5-position linker (e.g., 15a vs. 14a) abolishes activity, emphasizing spatial requirements .

  • Electron-Withdrawing Groups: -Cl and -CF₃ at position 3 enhance kinase binding vs. -OCF₃ .

Pharmacological Applications

Combination Therapies

Synergy with BCL-2 inhibitors (e.g., venetoclax) is hypothesized due to BAD pathway modulation .

Comparative Analysis with Analogues

Parameter5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidineSGI-1776 (Imidazo[1,2-b]pyridazine)
Pim-1 IC₅₀27 nM7 nM
hERG IC₅₀>30 μM1.94 μM
Kinase Selectivity (S(50))0.140.35
Clinical StatusPreclinicalPhase I (discontinued)

The pyrazolo[1,5-a]pyrimidine scaffold offers superior safety without sacrificing potency .

Future Directions

  • In Vivo Efficacy Studies: Further validation in xenograft models is needed to assess tumor regression and bioavailability .

  • Prodrug Development: Addressing poor solubility through prodrug formulations (e.g., phosphate esters).

  • Polypharmacology: Exploiting dual Pim-1/Flt-3 inhibition for combinatorial targeting in resistant cancers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator